Fludrocortisone-21-Acetate-D6 (major)
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C23H31FO6 |
|---|---|
Molecular Weight |
428.5 g/mol |
IUPAC Name |
[1,1-dideuterio-2-oxo-2-[(9R,10S,11S,13S,17R)-2,2,6,6-tetradeuterio-9-fluoro-11,17-dihydroxy-10,13-dimethyl-3-oxo-1,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl]ethyl] acetate |
InChI |
InChI=1S/C23H31FO6/c1-13(25)30-12-19(28)22(29)9-7-16-17-5-4-14-10-15(26)6-8-20(14,2)23(17,24)18(27)11-21(16,22)3/h10,16-18,27,29H,4-9,11-12H2,1-3H3/t16?,17?,18-,20-,21-,22-,23-/m0/s1/i4D2,6D2,12D2 |
InChI Key |
SYWHXTATXSMDSB-QHOPKODHSA-N |
Isomeric SMILES |
[2H]C1(CC2C3CC[C@@]([C@]3(C[C@@H]([C@@]2([C@@]4(C1=CC(=O)C(C4)([2H])[2H])C)F)O)C)(C(=O)C([2H])([2H])OC(=O)C)O)[2H] |
Canonical SMILES |
CC(=O)OCC(=O)C1(CCC2C1(CC(C3(C2CCC4=CC(=O)CCC43C)F)O)C)O |
Origin of Product |
United States |
Synthetic Methodologies for Fludrocortisone 21 Acetate D6
General Strategies for Deuterium (B1214612) Labeling of Steroid Analogs
The introduction of deuterium into complex molecules like steroids requires specialized techniques that can achieve high efficiency and regioselectivity without compromising the structural integrity of the steroid core. nih.gov Late-stage isotopic labeling through direct hydrogen isotope exchange (HIE) is often preferred as it eliminates the need for multi-step de novo synthesis. acs.orgprinceton.edu
Hydrogen-Deuterium Exchange (HDX) is a chemical reaction where a hydrogen atom is replaced by a deuterium atom from a deuterium source, such as deuterium oxide (D₂O). nih.govwikipedia.org The reaction can proceed without a catalyst for labile protons (e.g., those on hydroxyl or amine groups) but often requires catalysis for non-exchangeable C-H bonds. wikipedia.org
The rate and extent of HDX are highly dependent on factors like pH, temperature, and the structural environment of the hydrogen atom. nih.govyoutube.com In complex molecules like proteins and steroids, the solvent accessibility of a given proton is a key determinant of its exchange rate. wikipedia.orgyoutube.com Acid- or base-catalyzed HDX processes, which often proceed via enolization, can facilitate deuterium exchange at activated carbon centers. nih.gov The minimum exchange rate for backbone amide hydrogens, for instance, typically occurs around pH 2.6. wikipedia.org The structural complexity and the presence of intramolecular hydrogen bonds can significantly reduce the susceptibility of certain hydrogens to isotopic exchange. nih.gov
For non-labile C-H bonds within the steroid nucleus, transition metal-catalyzed reactions provide a powerful method for direct hydrogen isotope exchange. princeton.edunih.gov This approach avoids the need for harsh conditions that could degrade the steroid substrate. wikipedia.org Catalysts based on metals such as copper, iridium, ruthenium, and platinum can activate C-H bonds, facilitating their cleavage and subsequent replacement with deuterium. wikipedia.orgarkat-usa.org
This strategy is particularly valuable for late-stage functionalization, allowing for the synthesis of labeled compounds in a single step from the unlabeled precursor. princeton.edu The choice of catalyst and ligands can influence the regioselectivity of the deuteration, targeting specific positions on the steroid ring. nih.gov
A modern and highly efficient approach for the deuteration of steroid hormones involves the use of ultrasound-assisted microcontinuous processes. researchgate.netnih.gov This technique enhances H/D exchange reactions, enabling the synthesis of deuterated steroids with high selectivity (up to 98%) and deuterium incorporation (up to 99%) under mild, room-temperature conditions. nih.gov
A key advantage of this method is the preservation of the steroid's stereochemical configuration during the exchange reaction. researchgate.netnih.gov The process is rapid, sustainable, and can be scaled up for gram-scale synthesis, offering significant benefits over traditional batch processing. nih.gov
| Feature | Benefit of Ultrasound-Assisted Microcontinuous Process |
| Efficiency | Rapid synthesis with high deuterium incorporation (up to 99%). nih.gov |
| Selectivity | Achieves high selectivity (up to 98%) for targeted positions. nih.gov |
| Conditions | Performed at room temperature, preserving molecular integrity. nih.gov |
| Sustainability | Allows for the reuse of deuterated solvents, reducing costs. researchgate.netnih.gov |
| Scalability | Facilitates efficient and sustainable gram-scale synthesis. nih.gov |
Specific Chemical Synthesis Pathways for Fludrocortisone (B194907) Acetate (B1210297) Precursors
The synthesis of the non-labeled precursor, Fludrocortisone Acetate, is a crucial first step. A common pathway starts with 9,11-Epoxypregn-4-ene-17,21-diol-3,20-dione 21-acetate. chemicalbook.com The pivotal step in this synthesis is the fluorination and simultaneous opening of the 9β,11β-epoxide ring. google.com This reaction is typically achieved using a fluorinating agent such as hydrogen fluoride, often in a complex with an organic base like pyridine (B92270) (e.g., 70% pyridine hydrofluoric acid). chemicalbook.comgoogle.com The reaction is performed in a solvent like dichloromethane (B109758) at low temperatures (0-10°C) to yield 11β,17α,21-trihydroxy-9α-fluoropregna-4-ene-3,20-dione-21-acetate, which is Fludrocortisone Acetate. chemicalbook.comgoogle.com
Methodologies for Precise Deuterium Incorporation at Specific Sites (e.g., C-21 and Steroid Ring)
To produce Fludrocortisone-21-Acetate-D6, deuterium atoms must be incorporated at specific locations. The "D6" designation implies the incorporation of six deuterium atoms. A primary site for labeling is the acetate group at the C-21 position. The three protons on the methyl group of the acetate are acidic and can be exchanged for deuterium under base-catalyzed conditions using a deuterium source like D₂O.
Further deuteration on the steroid ring to achieve D6 labeling would require more robust methods. The protons at positions alpha to carbonyl groups are susceptible to enolization and subsequent H-D exchange under acidic or basic conditions. nih.gov For other, less activated positions on the steroid nucleus, transition metal-catalyzed HIE would be the method of choice to install the remaining deuterium atoms with high precision. princeton.edu Site-specific, degree-controlled deuteration can be achieved by selecting appropriate catalysts and reaction conditions, allowing for the precise synthesis of the desired isotopologue. nih.gov
Characterization of Deuterium Enrichment, Isotopic Purity, and Positional Isomerism
After synthesis, the final product must be rigorously analyzed to confirm its identity and quality. Several analytical techniques are employed to characterize the deuterated compound.
Mass Spectrometry (MS), particularly when coupled with Liquid Chromatography (LC-MS/MS), is essential for this analysis. mdpi.com It is used to determine the degree of deuterium incorporation by measuring the mass shift between the labeled and unlabeled compound. youtube.comnih.gov This confirms the deuterium enrichment and helps assess the isotopic purity by identifying the distribution of different isotopologues (e.g., D5, D6, D7). mdpi.com
Nuclear Magnetic Resonance (NMR) spectroscopy is the definitive method for determining the exact location of the deuterium atoms. While ¹H NMR can show the disappearance of signals at the sites of deuteration, ²H (Deuterium) NMR directly detects the deuterium nuclei, confirming their positions on the molecular structure and thus identifying any positional isomerism.
| Analytical Technique | Information Provided |
| Mass Spectrometry (MS) | Determines the mass increase due to deuterium, confirming the level of deuterium enrichment and overall isotopic distribution. mdpi.comnih.gov |
| Tandem MS (MS/MS) | Used for structural confirmation and quantification in complex biological matrices, ensuring analytical specificity. |
| NMR Spectroscopy | Confirms the precise location of deuterium atoms on the steroid skeleton and side chain, identifying positional isomers. |
Considerations for Scalability and Efficiency in Deuterated Steroid Synthesis for Research Applications
The synthesis of deuterated steroids, such as Fludrocortisone-21-Acetate-D6, for research applications presents a unique set of challenges that extend beyond typical laboratory-scale preparations. While the primary goal is the precise incorporation of deuterium atoms at specific molecular positions, considerations of scalability and efficiency are paramount to ensure a sufficient and cost-effective supply for metabolic studies, pharmacokinetic research, and use as internal standards in quantitative analysis. sigmaaldrich.com The transition from milligram-scale proof-of-concept synthesis to gram-scale production required for extensive research necessitates a thorough evaluation of reaction conditions, reagent costs, and process optimization. nih.govmusechem.com
Key challenges in scaling up deuterated steroid synthesis include maintaining high isotopic enrichment, preventing unwanted hydrogen-deuterium (H/D) exchange, managing the cost of deuterated reagents, and ensuring the structural integrity of the final product. musechem.comrsc.org Efficiency in this context is a multifaceted concept, encompassing not only chemical yield but also atom economy, energy consumption, and the ease of purification.
Recent advancements have focused on developing methodologies that are both effective and amenable to larger-scale production. For instance, the development of ultrasound-assisted microcontinuous processes represents a significant step forward. nih.gov This technology offers enhanced reaction rates and high efficiency in H/D exchange reactions, facilitating a practical and sustainable route to gram-scale synthesis. nih.gov Such methods often allow for the recycling of expensive deuterated solvents, which is a critical factor in improving cost-effectiveness on a larger scale. nih.govresearchgate.net
Another primary consideration is the choice of deuteration strategy. Methods range from reductive deuteration using metal catalysts and a deuterium gas atmosphere to base- or acid-catalyzed exchange reactions using deuterated solvents like D₂O or CH₃COOD. nih.govnih.gov The scalability of these methods varies significantly. Catalytic reductions, for example, can be difficult to scale uniformly, with challenges in ensuring consistent catalyst activity and preventing side reactions. In contrast, exchange reactions, particularly when optimized in flow chemistry systems, can offer better scalability and control over reaction parameters. nih.gov
The following table summarizes key considerations and modern approaches to address them in the scalable synthesis of deuterated steroids.
Advanced Analytical Applications of Fludrocortisone 21 Acetate D6 in Research
Role as an Internal Standard in Mass Spectrometry-Based Quantitative Assays
In quantitative analysis, an internal standard (IS) is a substance added in a constant amount to samples, calibration standards, and quality controls. scioninstruments.com The IS is used to correct for the loss of analyte during sample preparation and to compensate for variations in instrument response. scioninstruments.comwikipedia.org A stable isotope-labeled (SIL) internal standard, such as Fludrocortisone-21-Acetate-D6, is considered the gold standard for mass spectrometry-based quantification. This is because it has nearly identical chemical and physical properties to the analyte of interest, meaning it behaves similarly during extraction, derivatization, and chromatographic separation. wikipedia.org
Development and Validation of Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Methods for Steroids
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become a preferred method for steroid analysis due to its high sensitivity and specificity. sciex.comnih.govnih.gov The development of robust LC-MS/MS methods for steroids relies heavily on the use of an appropriate internal standard to ensure data reliability. nih.govresearchgate.net
Fludrocortisone-21-Acetate-D6 serves as an ideal internal standard for the quantification of Fludrocortisone (B194907) Acetate (B1210297) and other related steroids. During method development, the IS is used to optimize sample preparation steps, such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE), and to fine-tune chromatographic and mass spectrometric conditions. nih.govnih.gov
Method validation is a critical process that demonstrates the suitability of the analytical method for its intended purpose. For steroid analysis, validation typically assesses parameters such as linearity, sensitivity, precision, accuracy, recovery, and matrix effects. nih.govnih.gov Fludrocortisone-21-Acetate-D6 is crucial in these validation experiments. By calculating the ratio of the analyte peak area to the IS peak area, analysts can correct for variability. scioninstruments.com This ratioing technique significantly improves the precision and accuracy of the measurements. nih.govovid.com For example, a study quantifying fludrocortisone in human plasma used a deuterated standard (fludrocortisone-d2) to achieve an intra- and inter-assay precision of less than 10.9% and a recovery of 101.8%. nih.gov
| Parameter | Description | Role of Fludrocortisone-21-Acetate-D6 |
|---|---|---|
| Linearity | The ability of the method to produce results that are directly proportional to the concentration of the analyte within a given range. | Ensures the response ratio (analyte/IS) is linear across the calibration curve range. nih.govovid.com |
| Accuracy | The closeness of the measured value to the true value. | Corrects for systematic errors during sample processing, improving the trueness of the results. nih.gov |
| Precision | The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample. | Minimizes the effect of random variations in injection volume and instrument response, leading to lower coefficients of variation (CV%). nih.gov |
| Recovery | The efficiency of the extraction procedure of an analytical process, reported as a percentage of the known amount of an analyte carried through the sample preparation steps. | Monitors and corrects for analyte loss during extraction, as the IS and analyte will have similar extraction efficiencies. |
| Matrix Effect | The alteration of ionization efficiency by co-eluting substances from the sample matrix (e.g., plasma, urine). | Compensates for ion suppression or enhancement because the IS is affected similarly to the analyte. nih.gov |
Application in High-Sensitivity and High-Throughput Quantitative Analysis in Biological Matrices (e.g., in vitro samples, animal tissues)
Modern drug discovery and clinical research demand analytical methods that are not only sensitive but also capable of processing a large number of samples efficiently (high-throughput). nih.govnih.gov The analysis of steroids in biological matrices such as plasma, serum, urine, or tissue homogenates presents significant challenges due to the complexity of the matrix and often low analyte concentrations. researchgate.netresearchgate.net
Fludrocortisone-21-Acetate-D6 is essential for achieving the high sensitivity and reliability required in these applications. sciex.com Its use allows for the development of streamlined sample preparation protocols, sometimes involving simple protein precipitation followed by direct injection, which is ideal for high-throughput workflows. nih.govnih.gov By providing a constant internal reference, the deuterated standard enables robust quantification even when matrix effects vary between samples. researchgate.net
| Matrix | Analyte | Typical LLOQ | Typical Precision (CV%) |
|---|---|---|---|
| Human Plasma | Fludrocortisone | 0.1 ng/mL nih.gov | <11% nih.gov |
| Human Serum | Estradiol | 0.005 ng/mL nih.gov | <13% nih.gov |
| Rat Plasma/Liver | Multiple Steroids | 0.005 - 1 ng/mL | <15% researchgate.net |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Quantification
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique used to determine the structure and purity of molecules. studymind.co.uk For isotopically labeled compounds like Fludrocortisone-21-Acetate-D6, specific NMR techniques can be employed to both quantify the compound and confirm its isotopic integrity.
Application of ¹⁹F-qNMR for Fluorine-Containing Steroids like Fludrocortisone Acetate
Quantitative NMR (qNMR) is a primary analytical method for determining the concentration or purity of a substance. For fluorine-containing compounds like fludrocortisone acetate, ¹⁹F-qNMR offers distinct advantages. diva-portal.org The ¹⁹F nucleus has a high natural abundance (100%), high sensitivity, and a wide chemical shift range, which results in spectra with minimal background noise and less signal overlap compared to proton (¹H) NMR. diva-portal.orgrsc.org
In a ¹⁹F-qNMR experiment, the purity or concentration of fludrocortisone acetate can be accurately determined by integrating the signal corresponding to its fluorine atom and comparing it to the signal of a certified reference standard. diva-portal.org This method is non-destructive and requires minimal sample preparation. rsc.org Research has demonstrated that ¹⁹F-qNMR is a robust and reliable method for the quantitative analysis of various fluorinated pharmaceuticals, providing results comparable to reference methods like ¹H-qNMR and HPLC. diva-portal.orgnih.gov The technique's speed and simplicity make it highly effective for quality control and quantitative analysis of fluorinated steroids. rsc.org
| Parameter/Feature | Description |
|---|---|
| High Sensitivity | The ¹⁹F nucleus has a gyromagnetic ratio close to that of ¹H, making it one of the most sensitive NMR-active nuclei. |
| Wide Chemical Shift Range | Reduces the likelihood of signal overlap, simplifying spectral analysis. diva-portal.org |
| Low Background | The absence of naturally occurring fluorine in most solvents and reagents results in clean, interference-free spectra. rsc.org |
| Relaxation Delay (d1) | A crucial experimental parameter that must be set long enough (typically 5-7 times the longest T₁) to ensure complete relaxation of the nuclei for accurate quantification. rsc.org |
| Non-destructive | The sample can be recovered unchanged after the analysis. rsc.org |
Utilization of Deuterium (B1214612) NMR for Confirmation of Isotopic Labeling Sites
Deuterium (²H) NMR spectroscopy is a specialized technique used to observe deuterium nuclei. wikipedia.org While its sensitivity is lower than that of proton NMR, it is an indispensable tool for characterizing deuterated compounds like Fludrocortisone-21-Acetate-D6. sigmaaldrich.com Its primary application in this context is to confirm the location and extent of isotopic labeling. rsc.org
A ²H-NMR spectrum of Fludrocortisone-21-Acetate-D6 would show a signal at a chemical shift corresponding to the acetate methyl group, confirming that the deuterium atoms are located at the intended position. sigmaaldrich.commagritek.com The absence of significant signals at other positions verifies the site-specificity of the labeling.
Furthermore, the integration of the deuterium signal can be used to assess the isotopic enrichment (the percentage of molecules that contain deuterium at the specified site). sigmaaldrich.com This quality control step is vital, as a high degree of isotopic purity is necessary for an internal standard to be effective and not contribute to the signal of the non-labeled analyte. rsc.org ²H-NMR provides definitive proof of the structural integrity and isotopic composition of the deuterated standard. wikipedia.orgrsc.org
| Application | Information Obtained | Importance |
|---|---|---|
| Confirmation of Labeling Site | Identifies the specific location of the deuterium atoms within the molecule. sigmaaldrich.com | Ensures the mass shift is due to labeling at the correct, stable position. |
| Determination of Isotopic Enrichment | Quantifies the percentage of deuterium incorporation at the labeled site. sigmaaldrich.comrsc.org | Verifies the purity of the internal standard and ensures minimal isotopic contribution to the analyte signal. |
| Structural Integrity Check | Confirms that the deuteration process did not alter the overall chemical structure of the molecule. rsc.org | Guarantees that the internal standard will have the same chemical and physical properties as the analyte. |
Methodological Validation and Performance Metrics in Analytical Research
The validation of analytical methods is paramount to ensure the reliability and accuracy of experimental results. Fludrocortisone-21-Acetate-D6 is instrumental in establishing the performance metrics of analytical assays for steroids.
Evaluation of Sensitivity, Accuracy, Precision, and Reproducibility
The use of deuterated internal standards like Fludrocortisone-21-Acetate-D6 is fundamental for the rigorous validation of bioanalytical methods, such as those employing ultra-high-performance liquid chromatography-tandem mass spectrometry (UHPLC-MS/MS). nih.govsci-hub.se High-quality steroid hormone assays are essential for the validity of epidemiological studies and clinical diagnostics. aacrjournals.org The ideal assay should exhibit high specificity, sensitivity, accuracy, and precision across a wide range of concentrations. nih.gov
In the development of a highly sensitive UHPLC-MS/MS method for fludrocortisone in human plasma, Fludrocortisone-d5 was used as the internal standard. nih.govsci-hub.se The assay was validated over a linear range of 40–3000 pg/mL. nih.gov The intra- and inter-day precision, expressed as relative standard deviation, were within 0.49–7.13% and 0.83–5.87%, respectively, demonstrating excellent reproducibility. nih.gov The accuracy of the method was confirmed with deviation values within 100 ± 15% of the actual values for quality control samples. sci-hub.se This high degree of accuracy and precision is crucial for pharmacokinetic studies where precise concentration measurements are necessary. nih.govsci-hub.se
Table 1: Performance Metrics of a Validated UHPLC-MS/MS Method for Fludrocortisone Using a Deuterated Internal Standard
| Parameter | Value | Reference |
|---|---|---|
| Linear Range | 40–3000 pg/mL | nih.gov |
| Intra-day Precision (% RSD) | 0.49–7.13 | nih.gov |
| Inter-day Precision (% RSD) | 0.83–5.87 | nih.gov |
| Accuracy Deviation | Within 100 ± 15% of actual values | sci-hub.se |
Purity Profiling and Comprehensive Impurity Identification of Steroid Research Materials
The purity of reference materials is critical for the accuracy of analytical measurements. Impurities in Fludrocortisone can arise from the chemical synthesis process, storage, or formulation. veeprho.com These can include unreacted steroidal intermediates, side products from fluorination or esterification, and residual solvents. veeprho.com Degradation impurities can also form through hydrolysis, oxidation, or photodegradation. veeprho.comresearchgate.net
High-performance liquid chromatography (HPLC) and liquid chromatography-mass spectrometry (LC-MS) are powerful analytical techniques for identifying and quantifying impurities. veeprho.com A study on the synthesis of fludrocortisone acetate reported an HPLC purity of 98.3%. chemicalbook.com The characterization of related products and impurities is essential for ensuring the quality and safety of pharmaceutical materials and for use in analytical method development and validation. synzeal.comsynzeal.com Isotope dilution mass spectrometry (IDMS) is a high-level primary method used for establishing reference values for analytes in reference materials. nih.gov
Development and Certification of Fludrocortisone-21-Acetate-D6 as a Reference Standard
Certified Reference Materials (CRMs) are fundamental for ensuring the metrological traceability and comparability of measurement results across different laboratories and over time. researchgate.netwada-ama.org The development and certification of a substance like Fludrocortisone-21-Acetate-D6 as a reference standard is a rigorous process.
This process involves establishing metrological traceability to the International System of Units (SI). researchgate.netjctlm.org Organizations like the National Institute of Standards and Technology (NIST) develop reference measurement procedures and Standard Reference Materials (SRMs) to improve the accuracy of clinical assays for hormones. nist.govnih.gov The certification of a CRM requires a high-accuracy reference method, often involving techniques like two-dimensional HPLC for cleanup and gas chromatography with tandem mass spectrometry (GC-MS/MS) for quantification. researchgate.net
The availability of well-characterized, high-purity reference standards is crucial for the pharmaceutical industry for drug discovery, development, and quality control. These standards serve as a benchmark for evaluating the quality, safety, and efficacy of pharmaceutical products. The use of such standards, including isotopically labeled compounds, is a condition of accreditation to ISO 17025 for testing laboratories. wada-ama.org The establishment of CRMs for steroid hormones helps in the harmonization of laboratory results and provides confidence in the accuracy of measurements. waters.comwaters.comcpsbc.ca
Mechanistic and Preclinical Research Insights Utilizing Fludrocortisone 21 Acetate D6
Investigation of Steroid Metabolic Pathways and Biotransformations
The use of isotopically labeled compounds like Fludrocortisone-21-Acetate-D6 is a powerful strategy in drug metabolism studies. The deuterium (B1214612) atoms act as a stable isotopic tracer, allowing researchers to differentiate the compound and its metabolites from endogenous steroids and other interfering substances. While specific studies utilizing Fludrocortisone-21-Acetate-D6 are not widely available in publicly accessible literature, the principles of its application are well-established in pharmaceutical research.
Studies on Enzyme Kinetics and Metabolite Identification in Isolated Systems (e.g., microsomes, cell cultures)
In vitro systems such as liver microsomes and cell cultures are routinely used to study the metabolism of drugs. Fludrocortisone-21-Acetate-D6 can be instrumental in these systems for several reasons. The primary advantage is its use as an internal standard in quantitative assays, typically employing liquid chromatography-mass spectrometry (LC-MS). By adding a known amount of the deuterated compound to a biological sample, researchers can accurately quantify the non-deuterated fludrocortisone (B194907) and its metabolites, correcting for any sample loss during extraction and analysis.
Furthermore, the deuterium labeling can provide insights into the kinetics of the enzymes responsible for metabolizing fludrocortisone. The carbon-deuterium bond is stronger than the carbon-hydrogen bond, which can lead to a "kinetic isotope effect" if the cleavage of this bond is the rate-limiting step in a metabolic reaction. nih.gov By comparing the rate of metabolism of Fludrocortisone-21-Acetate-D6 to its non-deuterated counterpart, researchers can infer mechanistic details about the enzymatic transformation. For fludrocortisone, which is known to be a substrate for CYP3A4, such studies could elucidate the precise role of this enzyme in its biotransformation.
While in vitro studies have identified 20β-dihydrofluorocortisol and 6β-hydroxyfluorocortisol as metabolites of fludrocortisone in human liver microsomes and cytosol, the use of a deuterated analog would facilitate more precise quantification and characterization of these and other potential metabolites. drugbank.com
Preclinical Animal Models for Elucidating Metabolic Fate and Degradation Products
Preclinical animal models are essential for understanding the absorption, distribution, metabolism, and excretion (ADME) of a drug in a whole-organism context. The administration of Fludrocortisone-21-Acetate-D6 to animal models, such as rats or dogs, allows for the unambiguous tracking of the drug and its metabolites in various biological matrices like plasma, urine, and feces. nih.gov
Influence of 9α-Fluorination on Fludrocortisone Metabolism (e.g., 11β-oxidation resistance)
A key structural feature of fludrocortisone is the presence of a fluorine atom at the 9α position of the steroid nucleus. drugbank.comdrugbank.com This modification is critical to its high mineralocorticoid potency and is known to significantly influence its metabolism. Specifically, the 9α-fluoro group confers resistance to oxidation by the enzyme 11β-hydroxysteroid dehydrogenase type 2 (11β-HSD2). nih.gov This enzyme is responsible for converting active cortisol to inactive cortisone, thereby protecting the mineralocorticoid receptor from illicit occupation by glucocorticoids.
By hindering the 11β-oxidation, the 9α-fluorination ensures that fludrocortisone remains in its active form for a longer duration, contributing to its potent mineralocorticoid effects. nih.gov While this is a property of the fludrocortisone molecule itself, studies using Fludrocortisone-21-Acetate-D6 in combination with its non-deuterated counterpart could be designed to further probe the nuances of this metabolic resistance in various tissues and cellular compartments.
Exploration of Mineralocorticoid Receptor and Glucocorticoid Receptor Interactions
Fludrocortisone exerts its physiological effects by binding to and activating mineralocorticoid receptors (MR) and, to a lesser extent, glucocorticoid receptors (GR). drugbank.com Isotopic analogs like Fludrocortisone-21-Acetate-D6 can be valuable tools in characterizing these interactions.
Ligand Binding Studies and Receptor Affinity Determination with Isotopic Analogs
Radioligand binding assays are the gold standard for determining the affinity of a compound for its receptor. In these assays, a radiolabeled ligand is competed off the receptor by increasing concentrations of an unlabeled ligand. While traditionally performed with radioisotopes like tritium (B154650) (³H), stable isotope-labeled compounds like Fludrocortisone-21-Acetate-D6 can also be employed in specialized mass spectrometry-based binding assays.
These studies would allow for the precise determination of the binding affinity (Kd) of fludrocortisone for both the MR and GR. Fludrocortisone is known to have a much higher affinity for the MR than for the GR, with its mineralocorticoid potency being approximately 200-400 times greater than that of cortisol, while its glucocorticoid potency is only about 5-10 times that of cortisol. drugbank.com Utilizing a deuterated analog as an internal standard in such assays can improve the accuracy and reproducibility of these affinity measurements.
Receptor Activation and Downstream Signaling Pathway Research in in vitro and Cellular Models
Upon binding to its receptor, fludrocortisone induces a conformational change that leads to the transcription of responsive genes. patsnap.comdrugbank.com In vitro and cellular models are used to study these downstream signaling events. Fludrocortisone-21-Acetate-D6 can be used in these models to stimulate the MR and GR and investigate the subsequent cellular responses.
For instance, researchers could use the deuterated compound to study the recruitment of co-activator and co-repressor proteins to the receptor-ligand complex, the activation of specific gene promoters using reporter gene assays, and the ultimate physiological responses in target cells, such as changes in ion transport in kidney cells. The use of a stable isotope-labeled agonist can be advantageous in complex experimental setups where multiple compounds are being tested, as it allows for the precise tracking and quantification of the specific contribution of fludrocortisone to the observed effects. Studies have shown that fludrocortisone administration can lead to a reduction in circulating naïve T-cells and an increase in their expression of certain chemokine receptors, indicating an influence on T-cell migration. nih.gov
Physiological Mechanism Studies in Animal Models
Preclinical studies in animal models have been instrumental in elucidating the physiological and hormonal effects of fludrocortisone acetate (B1210297). These studies provide foundational knowledge on its mechanisms of action, particularly concerning fluid balance and endocrine feedback loops.
Research in murine models has demonstrated the significant impact of fludrocortisone acetate on the regulation of electrolyte and fluid balance. Administration of fludrocortisone acetate in C57BL/6 mice has been shown to produce dose-dependent increases in both the magnitude and duration of water and sodium intake. nih.govdroracle.ai Chronic daily injections of the compound led to a sustained elevation in both water and saline consumption. nih.gov Interestingly, when only saline was available, daily administration of fludrocortisone acetate resulted in a remarkably rapid increase in its intake. nih.govdroracle.ai
Furthermore, a single injection of fludrocortisone acetate was observed to stimulate significant diuresis (urine production) and natriuresis (sodium excretion) in fluid-restricted animals. nih.govdroracle.ai This suggests that the renal effects of the compound may promote an increase in water and sodium turnover, which in turn drives the observed increases in water and sodium ingestion. nih.govdroracle.ai One study highlighted that the onset of increased water drinking preceded the increase in salt intake when both were offered simultaneously. nih.gov
Interactive Data Table: Effects of Fludrocortisone Acetate on Fluid Intake in Mice
| Treatment Group | Parameter | Result |
|---|---|---|
| Fludrocortisone Acetate (Dose-Dependent) | Water Intake | Increased |
| Fludrocortisone Acetate (Dose-Dependent) | Sodium Intake | Increased |
| Chronic Daily Fludrocortisone Acetate | Water and Saline Intake | Sustained Elevation |
| Single Fludrocortisone Acetate Injection (Fluid-Restricted) | Diuresis | Stimulated |
Fludrocortisone acetate exerts significant modulatory effects on key hormonal feedback loops, primarily through its potent mineralocorticoid activity, which mimics that of aldosterone. This action directly impacts the renin-angiotensin-aldosterone system (RAAS), a critical regulator of blood pressure and electrolyte balance.
In preclinical studies involving rats, the administration of fludrocortisone resulted in a rapid decrease in plasma renin levels. nih.gov Renin is an enzyme released by the kidneys that initiates the RAAS cascade. By promoting sodium and water retention, fludrocortisone expands plasma volume, which serves as a negative feedback signal to the kidneys to suppress renin secretion. droracle.ai While plasma renin falls quickly, a slower decline is observed in renal renin content. nih.gov Studies in dogs with primary hypoadrenocorticism have also shown that mineralocorticoid treatment can decrease and normalize previously elevated plasma renin activity.
In addition to its influence on the RAAS, fludrocortisone's glucocorticoid activity allows it to interact with the hypothalamic-pituitary-adrenal (HPA) axis. Glucocorticoids are known to exert negative feedback at the level of the pituitary gland and the hypothalamus, inhibiting the secretion of adrenocorticotropic hormone (ACTH) and corticotropin-releasing hormone (CRH), respectively. nih.gov While direct preclinical data on Fludrocortisone-21-Acetate-D6's effect on the HPA axis is specific, the known glucocorticoid properties of fludrocortisone suggest it can contribute to the suppression of ACTH and consequently, endogenous cortisol production. researchgate.net
Interactive Data Table: Effects of Fludrocortisone on Hormonal Parameters in Animal Models
| Animal Model | Hormonal Parameter | Effect of Fludrocortisone |
|---|---|---|
| Rats | Plasma Renin | Rapid Decrease nih.gov |
| Rats | Renal Renin Content | Slow Decrease nih.gov |
Future Directions and Emerging Research Avenues for Deuterated Steroids
Integration of Deuterated Analogs in Advanced Steroidomics and Lipidomics Workflows
The fields of steroidomics and lipidomics, which involve the comprehensive analysis of steroids and lipids in biological systems, heavily rely on mass spectrometry (MS). The accuracy and reliability of these analyses are significantly enhanced by the use of stable isotope-labeled internal standards. Deuterated steroids, such as Fludrocortisone-21-Acetate-D6, are ideal for this purpose.
When analyzing complex biological samples, matrix effects can interfere with the detection of the target analyte, leading to inaccurate quantification. lcms.cz By adding a known amount of a deuterated internal standard that is chemically identical to the analyte, these variations can be normalized. scispace.com The deuterated standard co-elutes with the non-labeled analyte during chromatography and experiences similar ionization efficiency in the mass spectrometer. researchgate.net The distinct mass difference between the analyte and the internal standard allows for their simultaneous detection and accurate quantification.
Key Applications in Steroidomics and Lipidomics:
Quantitative Analysis: Deuterated standards are crucial for the precise measurement of steroid and lipid concentrations in various biological matrices like plasma, urine, and tissue. lcms.czresearchgate.net
Method Validation: They are essential for validating the accuracy and precision of analytical methods.
Metabolic Studies: The use of deuterated compounds helps in tracing the metabolic fate of steroids and lipids in vivo. nih.gov
The integration of a wider range of deuterated steroid standards, including Fludrocortisone-21-Acetate-D6, into commercially available kits will further streamline and standardize these advanced analytical workflows. irisotope.com
Development of Novel and More Selective Deuteration Technologies for Complex Steroid Structures
The synthesis of deuterated steroids with high isotopic purity and regioselectivity is a critical area of ongoing research. While various methods exist for introducing deuterium (B1214612) into steroid molecules, the development of more efficient and selective technologies is essential for creating next-generation internal standards and metabolic tracers. nih.gov
Future advancements in this area may include:
Catalytic Deuteration: The use of novel catalysts to achieve highly specific deuterium labeling at desired positions within the steroid scaffold.
Enzymatic Approaches: Employing enzymes to catalyze deuterium exchange reactions, offering high selectivity under mild conditions.
Flow Chemistry: Utilizing microreactor technology for controlled and efficient deuteration reactions, minimizing side products and improving yield.
These advanced deuteration techniques will enable the synthesis of a broader array of complex deuterated steroids, facilitating more sophisticated research into steroid metabolism and function.
Expanding Applications in Targeted Metabolomics and Metabolic Flux Analysis in Research Systems
Targeted metabolomics focuses on the quantitative analysis of a specific group of metabolites, while metabolic flux analysis investigates the rates of metabolic reactions within a biological system. Deuterated steroids are invaluable tools in both of these research areas. nih.gov
By introducing a deuterated precursor into a biological system, researchers can trace its conversion into various downstream metabolites. nih.gov This stable isotope tracing approach provides a dynamic view of metabolic pathways, which is not achievable with traditional static concentration measurements. nih.gov
Potential Research Applications:
Disease Biomarker Discovery: Identifying alterations in steroid metabolic pathways associated with various diseases.
Drug Development: Assessing the impact of new drug candidates on steroid metabolism.
Personalized Medicine: Understanding individual variations in steroid metabolism to tailor therapeutic interventions.
The use of deuterated steroids like Fludrocortisone-21-Acetate-D6 in these studies can provide crucial insights into the regulation of steroidogenic pathways in both healthy and diseased states.
Role in Understanding Broader Steroid-Related Pathophysiological Mechanisms beyond Direct Therapeutic Applications
While deuterated analogs are primarily used as analytical tools, their application in research extends to unraveling the fundamental mechanisms of steroid action and their role in disease. By enabling precise quantification and metabolic tracking, these compounds help to elucidate the complex interplay of steroids in various physiological and pathological processes.
For instance, understanding the precise metabolic fate of a synthetic corticosteroid like fludrocortisone (B194907) can provide insights into its off-target effects and contribute to the design of safer and more effective therapeutic agents. Furthermore, investigating the impact of disease states on the metabolism of deuterated steroids can reveal novel pathophysiological mechanisms.
The continued development and application of deuterated steroids will undoubtedly play a pivotal role in advancing our understanding of steroid biology and its implications for human health and disease.
Q & A
Q. How can researchers verify the purity and structural integrity of Fludrocortisone-21-Acetate-D6 (major) in experimental settings?
- Methodological Answer : Purity and structural validation require multi-technique analysis:
- HPLC : Use reverse-phase chromatography with UV detection (λ = 240 nm) to assess purity. Compare retention times against a certified reference standard .
- NMR : Analyze - and -NMR spectra to confirm deuterium incorporation at the 21-acetate position. Absence of proton signals at deuterated sites indicates isotopic purity .
- LC-MS : Quantify isotopic enrichment using high-resolution mass spectrometry. Monitor molecular ion clusters (e.g., [M+H]) to confirm D6 labeling .
- Elemental Analysis : Validate carbon, hydrogen, and fluorine content against theoretical values (e.g., CHDFO) .
Q. What safety protocols are critical when handling Fludrocortisone-21-Acetate-D6 (major) in laboratory settings?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use fume hoods for weighing and solution preparation .
- Storage : Store at 2–8°C in airtight, light-resistant containers to prevent degradation. Ensure secondary containment to avoid leaks .
- Spill Management : Absorb spills with inert material (e.g., vermiculite), collect in sealed containers, and dispose via hazardous waste channels. Avoid water streams to prevent environmental contamination .
- Exposure Response : For accidental ingestion, rinse mouth and seek medical attention immediately. Provide SDS documentation to healthcare providers .
Advanced Research Questions
Q. How does deuterium labeling in Fludrocortisone-21-Acetate-D6 (major) influence its pharmacokinetic stability in metabolic studies?
- Methodological Answer : Deuterium at the 21-acetate position reduces metabolic cleavage rates via the kinetic isotope effect (KIE). To assess this:
- In Vitro Assays : Compare hydrolysis rates of D6-labeled and non-deuterated analogs in liver microsomes. Use LC-MS to quantify residual parent compound .
- Isotope Effects : Calculate KIE values () for esterase-mediated hydrolysis. Values >1 indicate slowed degradation, enhancing bioavailability .
- Stability Testing : Expose the compound to pH gradients (2–9) and monitor degradation products (e.g., free Fludrocortisone) via HPLC-UV. Optimize storage buffers based on results .
Q. What strategies resolve discrepancies in chromatographic data when analyzing Fludrocortisone-21-Acetate-D6 (major) under varying experimental conditions?
- Methodological Answer : Contradictory chromatographic results often arise from solvent interactions or column aging:
- Mobile Phase Optimization : Test acetonitrile/water vs. methanol/water gradients to improve peak symmetry. Add 0.1% formic acid to enhance ionization in LC-MS .
- Column Calibration : Use USP reference standards (e.g., USP Fludrocortisone Acetate RS) to validate retention times and column performance monthly .
- Data Normalization : Correct for batch-to-batch variability by spiking internal standards (e.g., prednisolone-D4) and normalizing peak areas .
Q. How can researchers validate deuterium enrichment and positional specificity in Fludrocortisone-21-Acetate-D6 (major)?
- Methodological Answer :
- High-Resolution MS : Perform isotopic abundance analysis using Orbitrap or Q-TOF systems. Ensure ≥98% deuterium incorporation at the 21-acetate site .
- NMR Isotope Mapping : Use -NMR or -NMR to confirm deuterium placement. Absence of splitting in signals indicates no deuterium migration .
- Synthesis Pathway Audits : Review synthetic steps (e.g., esterification with deuterated acetic anhydride) to identify potential side reactions causing isotopic dilution .
Data Contradiction and Experimental Design
Q. How should researchers address conflicting bioactivity results between Fludrocortisone-21-Acetate-D6 (major) and its non-deuterated counterpart?
- Methodological Answer :
- Dose-Response Curves : Compare EC values in glucocorticoid receptor (GR) binding assays. Use radiolabeled ligands (e.g., -dexamethasone) to minimize assay variability .
- Solubility Controls : Ensure equivalent solubility in vehicle (e.g., DMSO) using nephelometry. Precipitates can falsely reduce apparent activity .
- Statistical Models : Apply ANOVA with post-hoc tests to differentiate biological variability from isotopic effects. Replicate experiments across multiple cell lines (e.g., HEK293 vs. A549) .
Analytical Method Development
Q. What parameters are critical for developing a robust HPLC-UV method for Fludrocortisone-21-Acetate-D6 (major)?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
